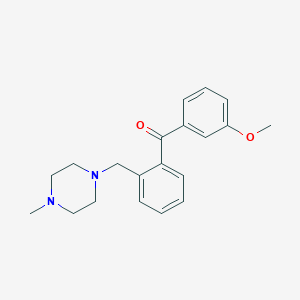3'-Methoxy-2-(4-methylpiperazinomethyl) benzophenone
CAS No.: 898782-78-0
Cat. No.: VC3868470
Molecular Formula: C20H24N2O2
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 898782-78-0 |
|---|---|
| Molecular Formula | C20H24N2O2 |
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | (3-methoxyphenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
| Standard InChI | InChI=1S/C20H24N2O2/c1-21-10-12-22(13-11-21)15-17-6-3-4-9-19(17)20(23)16-7-5-8-18(14-16)24-2/h3-9,14H,10-13,15H2,1-2H3 |
| Standard InChI Key | WJIASZDEUZRVJD-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)OC |
| Canonical SMILES | CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)OC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound consists of a benzophenone backbone with two distinct functional groups:
-
A methoxy group (-OCH₃) at the 3' position of the aromatic ring, which donates electron density through resonance effects.
-
A 4-methylpiperazinomethyl group at the 2 position, introducing a tertiary amine moiety that enhances molecular flexibility and potential for hydrogen bonding .
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 324.417 g/mol |
| Density | 1.122 g/cm³ |
| Boiling Point | 482.1°C at 760 mmHg |
| Flash Point | 245.4°C |
| LogP | 2.55 |
| Polar Surface Area (PSA) | 32.78 Ų |
| Refractive Index | 1.578 |
These properties are critical for predicting solubility, reactivity, and bioavailability in drug discovery contexts .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves a multi-step process:
-
Core Formation: Condensation of 3-methoxybenzoyl chloride with 2-methylphenylmagnesium bromide yields the benzophenone backbone.
-
Piperazine Introduction: The 4-methylpiperazinomethyl group is introduced via nucleophilic substitution or reductive amination, using 4-methylpiperazine and formaldehyde under acidic conditions.
-
Purification: Final purification via column chromatography or recrystallization ensures >95% purity, as confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
Reaction Mechanisms
-
Electrophilic Aromatic Substitution: The methoxy group directs incoming electrophiles to the para and ortho positions, enabling halogenation or nitration.
-
Amine-Alkylation: The piperazine nitrogen reacts with alkyl halides, forming quaternary ammonium salts under mild conditions .
-
Ketone Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the carbonyl group to a secondary alcohol, altering pharmacological activity .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing kinase inhibitors and serotonin receptor modulators. Its piperazine group is a common pharmacophore in antipsychotics like aripiprazole .
Materials Science
As a UV absorber, the benzophenone core stabilizes polymers against photodegradation. The methoxy group enhances compatibility with polar substrates like polyesters .
Comparative Analysis with Structural Analogs
The methoxy group in 3'-methoxy-2-(4-methylpiperazinomethyl) benzophenone improves aqueous solubility compared to halogenated analogs, making it preferable for oral drug formulations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume